1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride is a benzodioxin-derived amine compound featuring a 2-methylpropylamine side chain attached to the 6-position of the 2,3-dihydrobenzo[b][1,4]dioxin core, with a hydrochloride salt improving solubility.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8(2)12(13)9-3-4-10-11(7-9)15-6-5-14-10;/h3-4,7-8,12H,5-6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDBHGJYWCNKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 232.71 g/mol
- CAS Number : 1260811-27-5
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine pathways. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopaminergic signaling, which is critical in mood regulation and cognitive functions.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that these compounds can significantly reduce depressive behaviors in rodents when administered at certain dosages.
Neuroprotective Properties
Several studies suggest that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 232.71 g/mol |
| CAS Number | 1260811-27-5 |
| Melting Point | Not available |
| Solubility | Soluble in water |
Case Studies
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant effects of the compound in a chronic mild stress model.
- Findings : The compound demonstrated a significant reduction in immobility time during forced swim tests compared to control groups, indicating potential antidepressant activity.
-
Neuroprotection Study :
- Objective : To assess the neuroprotective effects against oxidative stress.
- Findings : In vitro studies showed that the compound reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzodioxin-Amine Derivatives
- Branched vs.
- Cyclopropyl Substituent: The cyclopropane derivative (C₁₁H₁₄ClNO₂) introduces rigidity and ring strain, which may enhance binding to flat enzymatic pockets but reduce solubility .
- Methanamine Derivative: The smaller methyl group (C₉H₁₁ClNO₂) likely improves aqueous solubility but limits hydrophobic interactions in biological targets .
- Isomeric Differences: 3,4-EDMA (C₁₂H₁₆ClNO₂) is a structural isomer with a propan-2-amine chain; its N-methylation and branching are associated with serotonergic activity, as seen in amphetamine analogs .
Pharmacological and Functional Insights
- Drug-Likeness : Imidazole derivatives of benzodioxin-amines exhibit favorable ADMET profiles, suggesting the target compound may share metabolic stability and blood-brain barrier permeability .
- Antiviral Potential: Derivatives like N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline show inhibitory activity against Venezuelan equine encephalitis virus, implying the benzodioxin core is critical for binding .
Preparation Methods
Starting Material Preparation
A common precursor is 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one , which undergoes condensation or substitution reactions to introduce amine functionalities or side chains.
Amination and Side Chain Construction
Representative Preparation Procedure (Based on Literature)
Spectroscopic and Analytical Data Supporting Preparation
- Melting Points: Typical melting points for intermediates and final products range from 129°C to 178°C, confirming purity and identity.
- FTIR Spectra: Characteristic N-H stretching (~3248 cm⁻¹), aromatic C-H stretching (~3045 cm⁻¹), and sulfonyl group stretches (~1383 cm⁻¹) confirm functional group presence.
- [^1H NMR Spectra](pplx://action/followup): Chemical shifts and coupling constants consistent with aromatic protons, methylene groups of the dioxin ring, and methyl substituents on the propanamine chain provide structural confirmation.
- Purity: High-performance liquid chromatography (HPLC) and elemental analysis confirm chemical purity up to 95–100% for synthesized compounds.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Reductive amination with NaCNBH3 | Ketone + amine + NaCNBH3 | 1,2-Dichloroethane | 20°C | ~60 hours | Moderate to high | High selectivity, mild conditions | Long reaction time |
| Nucleophilic substitution with LiH | Sulfonamide + bromoacetamides + LiH | DMF | Room temp | 3-4 hours | Good | Faster reaction, good yields | Requires careful moisture control |
| Acidification to form HCl salt | Free amine + conc. HCl | Aqueous | Ambient | Minutes | High | Easy isolation, stable salt | Requires careful pH control |
Research Findings and Optimization Notes
- The use of sodium cyanoborohydride is preferred for reductive amination due to its mild reducing power and selectivity toward imine reduction without affecting other functional groups.
- Solvent choice (e.g., DMF for substitution, dichloroethane for reductive amination) significantly influences reaction rates and product purity.
- Temperature control is critical, as elevated temperatures may cause side reactions or decomposition, especially in sensitive benzodioxin derivatives.
- Purification by flash chromatography or recrystallization from methanol or ethyl acetate/hexane mixtures yields highly pure compounds suitable for further pharmacological evaluation.
Q & A
Q. What are the optimized synthetic routes for preparing 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride, and how can purity be ensured?
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, alkylation of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine with methylmagnesium bromide in THF at −78°C yields intermediates, followed by HCl salt formation . Purification via flash chromatography (0–25% EtOAc/hexanes) and characterization using -NMR (e.g., δ 1.34 ppm for methyl groups) and HR-ESIMS (mass accuracy within 0.3 ppm) are critical for confirming purity .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Key -NMR signals include aromatic protons (δ 6.6–7.5 ppm) and dihydrodioxin methylene groups (δ 4.1–4.3 ppm). High-resolution mass spectrometry (HR-ESIMS) validates molecular weight (e.g., m/z 288.1394 for a related analog) . Purity should be confirmed via HPLC (e.g., 100% purity at tR = 9.30 min under Method A) .
Q. What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?
Personal protective equipment (PPE), including nitrile gloves, EN 166-compliant safety goggles, and lab coats, is mandatory. The compound should be stored in a desiccator at room temperature to prevent hydrolysis. Engineering controls (e.g., fume hoods) and post-handling hand hygiene are advised .
Q. How do structural analogs of this compound differ in reactivity or application?
Substitutions on the dihydrodioxin ring (e.g., fluorine at position 3) or alkyl chain modifications (e.g., cyclopropyl groups) alter physicochemical properties. For example, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-one (CAS 20632-12-6) exhibits a similarity score of 0.98, suggesting comparable solubility but reduced basicity .
Q. What are common impurities in synthesized batches, and how are they quantified?
Impurities include unreacted starting materials (e.g., 3-fluoro-4-methoxybenzene-1-sulfonyl chloride) and byproducts from incomplete salt formation. Reverse-phase HPLC with UV detection (λ = 254 nm) and spiking experiments with reference standards (e.g., MM0027.12) are used for quantification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
SAR studies on analogs like N-(3-fluorobenzyl)ethan-1-amine (Compound 14) reveal that electron-withdrawing groups (e.g., -CF3) enhance receptor binding affinity. In vitro assays using Venezuelan equine encephalitis virus (VEEV) inhibition models demonstrate IC50 values correlated with substituent electronegativity .
Q. What in vivo models are suitable for evaluating the pharmacological activity of this compound?
Topical application in murine models (e.g., DMBA-induced skin carcinogenesis) has been used to study TRPV1 receptor antagonism. For example, AMG9810, a dihydrodioxin-containing TRPV1 antagonist, increases EGFR phosphorylation levels, suggesting oncogenic signaling modulation .
Q. How can this compound be integrated into electroluminescent materials for OLED applications?
Derivatives like CDDPI (containing dihydrodioxin moieties) act as deep-blue emissive hosts in OLEDs, achieving external quantum efficiencies (EQE) of 19.2% at 435 nm. Device optimization requires balancing singlet-triplet energy splitting (ΔEST < 0.3 eV) via computational modeling of orbital transitions .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
Discrepancies in yields (e.g., 22% vs. 53% for similar routes) may arise from solvent purity or Grignard reagent stoichiometry. Replicating conditions with anhydrous THF and controlled temperature (−78°C to RT gradients) improves reproducibility. Biological data should be contextualized with assay parameters (e.g., VEEV strain variability) .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Key issues include exothermic reactions during methylmagnesium bromide addition and silica gel column clogging. Scaling reactions under inert atmospheres (N2) and switching to automated flash chromatography systems (e.g., Biotage®) enhance safety and throughput .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
